Grandifloroside

Übersicht

Beschreibung

Grandifloroside is a natural phenolic compound found in the plant Anthocleista grandiflora. It is known for its significant anti-inflammatory and antioxidative properties. This compound has been isolated and studied for its potential therapeutic applications, particularly in the treatment of benign prostatic hypertrophy and other inflammatory conditions .

Wissenschaftliche Forschungsanwendungen

Grandifloroside has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of phenolic compounds and their reactions.

Biology: Its antioxidative and anti-inflammatory properties make it a subject of interest in biological studies.

Medicine: this compound has shown potential as a therapeutic agent for conditions like benign prostatic hypertrophy and other inflammatory diseases.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals

Wirkmechanismus

Target of Action

Grandifloroside, a natural product found in Anthocleista grandiflora , exhibits potent inhibitory activity against TNF-α and 5α-reductase . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. 5α-reductase is an enzyme that converts testosterone into dihydrotestosterone (DHT), a more potent androgen .

Mode of Action

This compound interacts with its targets, TNF-α and 5α-reductase, to exert its effects. It inhibits the activity of these targets, thereby reducing inflammation and the conversion of testosterone to DHT . .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to inflammation and androgen metabolism. By inhibiting TNF-α, this compound can potentially modulate inflammatory responses. Its inhibition of 5α-reductase affects the metabolic pathway of testosterone, reducing the production of DHT . The downstream effects of these actions can influence various physiological processes, including immune responses and hormonal regulation.

Result of Action

The inhibition of TNF-α and 5α-reductase by this compound results in anti-inflammatory effects and a reduction in the conversion of testosterone to DHT . These actions at the molecular and cellular levels could potentially be harnessed for therapeutic purposes, such as the treatment of inflammatory conditions or disorders related to androgen metabolism .

Biochemische Analyse

Biochemical Properties

It has been identified as one of the major constituents in Caulis Lonicerae japonicae, a plant used in traditional medicine

Cellular Effects

Grandifloroside has been found to exhibit potent anti-inflammatory activities . It also showed remarkable inhibitory effect on 5α-reductase activity These effects suggest that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exhibit potent anti-inflammatory activities and inhibitory activity against 5α-reductase . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been identified in studies of Caulis Lonicerae japonicae, suggesting that it is stable and does not degrade quickly

Metabolic Pathways

It is known to be a major constituent in Caulis Lonicerae japonicae, suggesting that it may be involved in the metabolic pathways of this plant

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Grandifloroside can be synthesized through the extraction of Anthocleista grandiflora using solvents such as acetone. The process involves repeated chromatographic isolation to purify the compound. The typical reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the compound during extraction .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes:

- Harvesting the plant material.

- Drying and grinding the plant material to increase the surface area for extraction.

- Using solvents like acetone or ethanol to extract the compound.

- Purifying the extract through chromatographic techniques to isolate this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Grandifloroside undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like acetic anhydride can be used for acetylation reactions

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Vergleich Mit ähnlichen Verbindungen

Oleuropein: Another phenolic compound with antioxidative and anti-inflammatory properties.

Caffeic Acid: Known for its antioxidative activity.

Chlorogenic Acid: Exhibits similar antioxidative properties.

Uniqueness: Grandifloroside is unique due to its potent inhibitory activity against tumor necrosis factor-alpha and 5α-reductase, making it particularly effective in treating benign prostatic hypertrophy and other inflammatory conditions .

Eigenschaften

IUPAC Name |

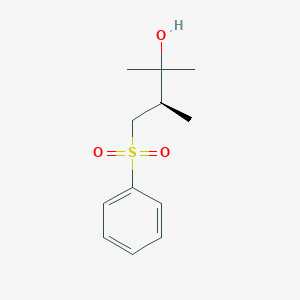

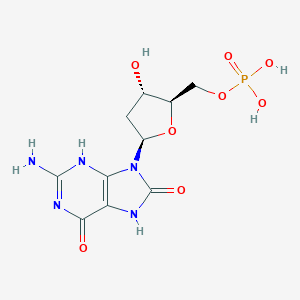

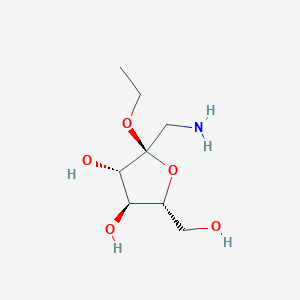

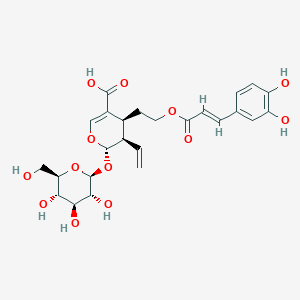

(2S,3R,4S)-4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O13/c1-2-13-14(7-8-35-19(29)6-4-12-3-5-16(27)17(28)9-12)15(23(33)34)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h2-6,9,11,13-14,18,20-22,24-28,30-32H,1,7-8,10H2,(H,33,34)/b6-4+/t13-,14+,18-,20-,21+,22-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEFYJBGAZLAKK-IBKSRVHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CCOC(=O)C=CC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CCOC(=O)/C=C/C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole](/img/structure/B141542.png)